![molecular formula C12H15ClFN3O B1452189 2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride CAS No. 1158568-91-2](/img/structure/B1452189.png)
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Descripción general
Descripción
“2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride” is a chemical compound with the molecular formula C11H12ClFN2O2 . It is a derivative of indole, a heterocyclic organic compound that contains a benzene ring fused to a pyrrole ring . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate . CDI is commonly used to convert amines to amides, carbamates, and urea . This route is straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .Molecular Structure Analysis
The molecular structure of “2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride” is characterized by the presence of a 5-fluoro-1H-indol-3-yl group attached to an ethyl-acetamide moiety . The indole moiety is an important heterocyclic system that provides the skeleton to many bioactive compounds .Chemical Reactions Analysis
Indole derivatives, such as “2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride”, have been shown to exhibit inhibitory activity against various enzymes . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride” include a molecular weight of 220.24 g/mol . It has a topological polar surface area of 44.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 and a complexity of 259 .Aplicaciones Científicas De Investigación
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents .
- Method : Compounds are prepared and their inhibitory activity against various viruses is tested .
- Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Field : Oncology
- Application : Indole derivatives have shown potential in cancer treatment .
- Method : Compounds are synthesized and their anticancer activity is evaluated .
- Results : Certain indole derivatives have shown promising results in inhibiting cancer cell growth .
Antiviral Activity
Anticancer Activity
Antioxidant Activity
- Field : Biochemistry
- Application : Indole derivatives like tryptophan and tryptamine have been investigated for DNA cleaving activity .
- Method : The DNA cleavage activity of these compounds is assessed using various biochemical assays .
- Results : Certain indole derivatives have shown significant DNA cleavage activity .
- Field : Pharmacology
- Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
- Method : The anti-inflammatory activity of these compounds is assessed using various in vivo assays .
- Results : Certain indole derivatives have shown significant anti-inflammatory activity .
- Field : Neurology
- Application : A fluoropyridine analog of HIOC, a small molecule activator of TrkB, has been shown to protect against vision loss following ocular blast injury .
- Method : The neuroprotective effects of these compounds are assessed using various in vivo assays .
- Results : Certain indole derivatives have shown significant neuroprotective activity .
DNA Cleavage Activity
Anti-Inflammatory Activity
Neuroprotective Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antimicrobial properties .
- Method : The antimicrobial activity of these compounds is assessed using various biochemical assays .
- Results : Some indole derivatives have shown significant antimicrobial activity .
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antitubercular properties .
- Method : The antitubercular activity of these compounds is assessed using various biochemical assays .
- Results : Some indole derivatives have shown significant antitubercular activity .
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJHOHXJFSZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)

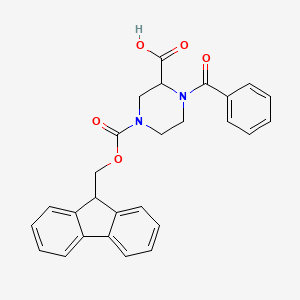
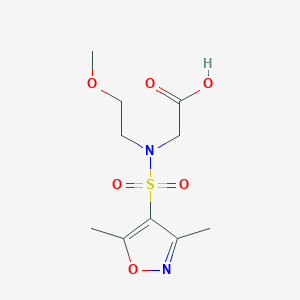
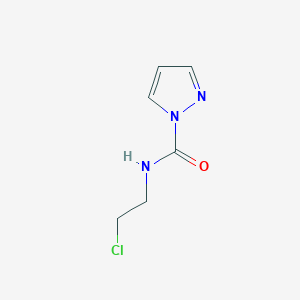
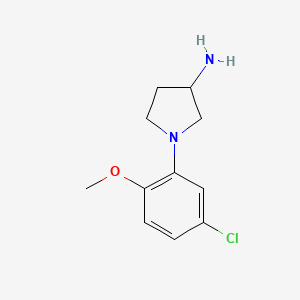
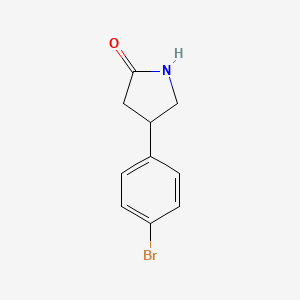
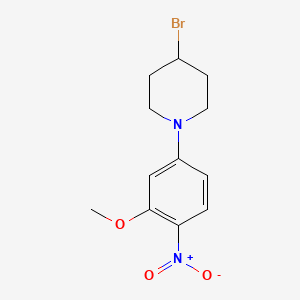
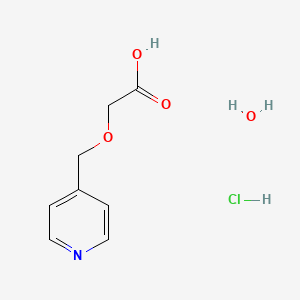
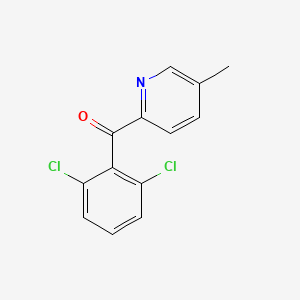
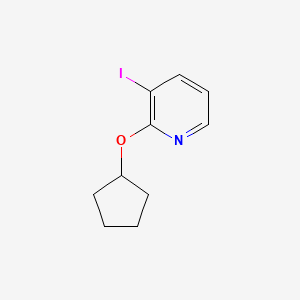
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)